Sulfonium, tri-4-morpholinyl-
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Overview
Description
Sulfonium, tri-4-morpholinyl-, is a positively charged organosulfur compound where the central sulfur atom is bonded to three morpholine groups. Sulfonium ions are known for their unique chemical properties and reactivity, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonium, tri-4-morpholinyl-, typically involves the reaction of a sulfur-containing precursor with morpholine under specific conditions. One common method is the alkylation of thioethers with morpholine in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of sulfonium compounds generally follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The purification of the final product is usually achieved through techniques like column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Sulfonium, tri-4-morpholinyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium ions back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thioethers, depending on the specific reaction and conditions used .
Scientific Research Applications
Sulfonium, tri-4-morpholinyl-, has a wide range of scientific research applications:
Biology: Plays a role in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sulfonium, tri-4-morpholinyl-, involves its ability to act as a methyl donor in various biochemical processes. The compound interacts with molecular targets such as enzymes and nucleic acids, facilitating the transfer of methyl groups. This methylation process is crucial for regulating gene expression, protein function, and other cellular activities .
Comparison with Similar Compounds
Similar Compounds
S-adenosyl-L-methionine (AdoMet): A biologically versatile sulfonium compound involved in methylation reactions.
Sulfoxonium ylides: Used as surrogates for diazo compounds in organic synthesis.
Sulfonium salts: A broad class of compounds with diverse reactivity and applications
Uniqueness
Sulfonium, tri-4-morpholinyl-, is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of morpholine groups enhances its solubility and makes it suitable for various applications in both aqueous and organic media .
Properties
CAS No. |
58357-02-1 |
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Molecular Formula |
C12H24N3O3S+ |
Molecular Weight |
290.40 g/mol |
IUPAC Name |
trimorpholin-4-ylsulfanium |
InChI |
InChI=1S/C12H24N3O3S/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2/q+1 |
InChI Key |
HRVBJVDSEHFQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1[S+](N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
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